β-Selectivity in Mannosylation vs. α-Selectivity in the Analogous Gluco Series
The manno-series donor (S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside; the target compound) yields β-mannosides with excellent selectivity when activated with triflic anhydride/2,6-di-tert-butyl-4-methylpyridine at −78 °C in CH₂Cl₂ and quenched with alcohols [1]. Under identical activation conditions, the analogous gluco-series donor (S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-D-glucopyranoside) exhibits inverted stereoselectivity, providing α-glucosides with high selectivity [1]. This divergent behavior—β-manno vs. α-gluco—is a direct consequence of the interplay between the 4,6-O-benzylidene conformation and the O2–C2–C3–O3 torsion angle [2].
| Evidence Dimension | Stereochemical outcome of O-glycosylation (anomeric selectivity) |
|---|---|
| Target Compound Data | β-Mannosides formed with excellent selectivity (β-only observed in multiple coupling examples) |
| Comparator Or Baseline | S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-D-glucopyranoside: α-glucosides formed with high selectivity |
| Quantified Difference | Inverted diastereoselectivity: manno series → β-selective; gluco series → α-selective under identical preactivation conditions (Tf₂O, DTBMP, CH₂Cl₂, −78 °C) |
| Conditions | Preactivation with triflic anhydride (Tf₂O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in CH₂Cl₂ at −78 °C; addition of alcohol nucleophiles |
Why This Matters
A user requiring β-mannosidic linkages cannot substitute the manno donor with the structurally similar gluco donor, as the stereochemical outcome is inverted, not merely degraded.
- [1] Crich, D.; Cai, W. Chemistry of 4,6-O-Benzylidene-D-glycopyranosyl Triflates: Contrasting Behavior between the Gluco and Manno Series. J. Org. Chem. 1999, 64 (13), 4926–4930. DOI: 10.1021/jo990243d View Source
- [2] Crich, D.; Li, L. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2−C2−C3−O3 Interaction. J. Org. Chem. 2007, 72 (7), 2387–2395. DOI: 10.1021/jo062294y View Source
